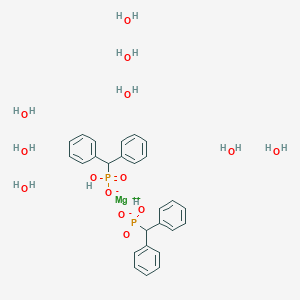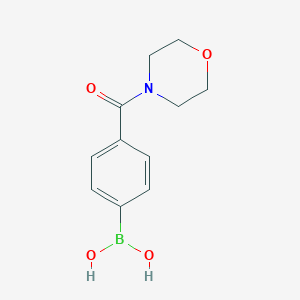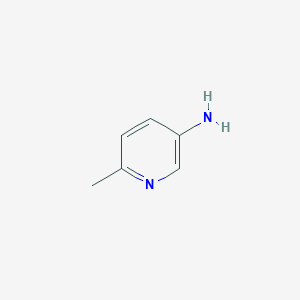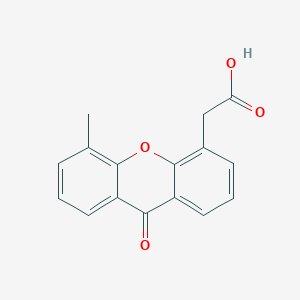
1-Methylphenanthrene
Vue d'ensemble
Description
1-Methylphenanthrene, a methylated derivative of phenanthrene, is notable in environmental and organic chemistry, particularly in studies related to polycyclic aromatic hydrocarbons (PAHs). It is considered a significant compound in understanding the geochemical processes, pollution sources, and organic synthesis mechanisms.
Synthesis Analysis
The synthesis of 1-Methylphenanthrene can be approached through photochemical cyclization, as seen in the creation of related compounds like 1,4-Dimethylbenzo[c]phenanthrene, where photochemical cyclization provides a pathway from 2,5-dimethylbenzyltriphenylphosphonium chloride and 2-naphthaldehyde through a Wittig reaction, leading to various methylated phenanthrenes (Lakshman et al., 2000). Additionally, alkyne and biaryl Grignard reagent reactions catalyzed by transition metals have been used to synthesize substituted phenanthrenes including 1-methylphenanthrene derivatives (Matsumoto, Ilies, & Nakamura, 2011).
Molecular Structure Analysis
The molecular structure of 1-Methylphenanthrene exhibits characteristics influenced by its methyl group, affecting the overall planarity and electronic distribution of the molecule. Studies on similar compounds, such as 1-Methylphenanthro[3,4-b]thiophene, provide insights into the molecular geometry and electron distribution within the framework of methyl-substituted phenanthrenes (Musmar et al., 1985).
Chemical Reactions and Properties
1-Methylphenanthrene undergoes various chemical reactions, including electrophilic substitutions and oxidation-reduction processes. The reactivity can be illustrated by its derivatives, which undergo reactions such as methylation at specific positions in the presence of clay catalysts indicating sedimentary methylation processes (Alexander et al., 1995).
Applications De Recherche Scientifique
1. Degradation of 1-Methylphenanthrene by Sphingobium sp. MP9-4
- Summary of the Application : This study focuses on the degradation of 1-Methylphenanthrene (1-MP) by a bacterial strain of Sphingobium sp. MP9-4, which was isolated from petroleum-contaminated soil .
- Methods of Application : The study used gas chromatograph–mass spectrometer (GC–MS) for the analysis of metabolites .
- Results or Outcomes : The study delineated a detailed metabolism map of 1-MP in this strain .
2. Phenanthrene Degradation in Microbial Fuel Cells
- Summary of the Application : This research investigates the degradation of phenanthrene, a polycyclic aromatic hydrocarbon similar to 1-Methylphenanthrene, in single-chamber air-cathode microbial fuel cells .
- Methods of Application : The study observed the electrochemical parameter of microbial fuel cells and biofilm changes on the anode .
- Results or Outcomes : The results showed that the addition of phenanthrene reduced the power output of the microbial fuel cell which affected the process of microbial electricity generation . Meanwhile, microorganisms destroyed the original structure of phenanthrene through anaerobic metabolism, and achieved good average degradation of 94.9–98.4% .
3. Toxicity Enhancement of Alkylated Polycyclic Aromatic Hydrocarbons
- Summary of the Application : This study examines the toxic potential of the metabolic products of alkylated polycyclic aromatic hydrocarbons (PAHs), including 1-Methylphenanthrene .
- Methods of Application : The study used high-performance liquid chromatography to fractionate the reaction mixtures containing metabolites of 1-Methylphenanthrene .
- Results or Outcomes : The study found that initial biotransformation increases the toxicity of alkylated PAHs because of the increased solubility and/or inherent toxicity of metabolites .
4. Bioactivation of Alkyl-Substituted Phenanthrenes
- Summary of the Application : This study investigates the effect of alkyl substitution on the CYP 450-mediated metabolism of phenanthrene and its alkylated congeners, including 1-Methylphenanthrene .
- Methods of Application : The study quantified metabolite formation in rat and human liver microsomal incubations .
- Results or Outcomes : The study found that alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . It also found that 1- and 9-methyl-phenanthrene showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .
5. Stability of Methyl-Substituted Phenanthrenes Under High P–T Parameters
- Summary of the Application : This research presents data on typical changes in the relative phenanthrene concentrations and its methyl-substituted derivatives under high P–T parameters .
- Methods of Application : The study likely used high-pressure and high-temperature experimental conditions .
- Results or Outcomes : The study found that 2-, 3-, and 1-methylphenanthrene are more stable than 9-methylphenanthrene .
6. Bioactivation of Alkyl-Substituted Phenanthrenes
- Summary of the Application : This study investigates the effect of alkyl substitution on the CYP 450-mediated metabolism of phenanthrene and its alkylated congeners, including 1-Methylphenanthrene .
- Methods of Application : The study quantified metabolite formation in rat and human liver microsomal incubations .
- Results or Outcomes : The study found that alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . Increasing the length of the alkyl chain reduced overall metabolism with metabolic conversion for 1-n-dodecyl-phenanthrene (C12) being negligible . 1- and 9-methyl-phenanthrene showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .
7. Stability of Methyl-Substituted Phenanthrenes Under High P–T Parameters
- Summary of the Application : This research presents data on typical changes in the relative phenanthrene concentrations and its methyl-substituted derivatives under high P–T parameters .
- Methods of Application : The study likely used high-pressure and high-temperature experimental conditions .
- Results or Outcomes : The study found that 2-, 3-, and 1-methylphenanthrene are more stable than 9-methylphenanthrene .
Safety And Hazards
Propriétés
IUPAC Name |
1-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJXOHBNXRUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025648 | |
| Record name | 1-Methyl phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-methylphenanthrene is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [MSDSonline] | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000501 [mmHg] | |
| Record name | 1-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methylphenanthrene | |
CAS RN |
832-69-9 | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IY90KLCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
253 °F (NTP, 1992) | |
| Record name | 1-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20685 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)






![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)



